4-Fluoro-3-methylbenzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

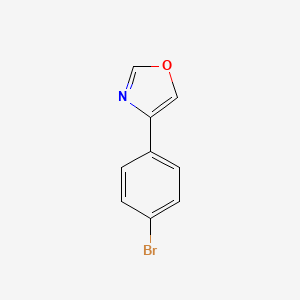

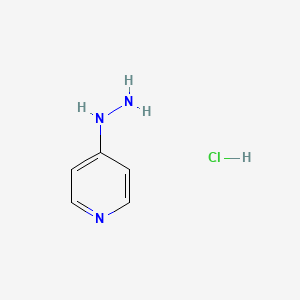

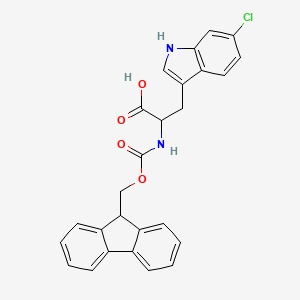

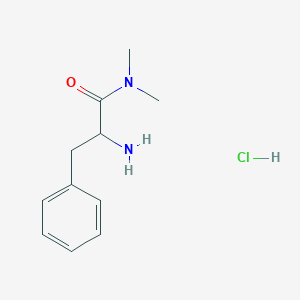

4-Fluoro-3-methylbenzene-1,2-diamine, also known by its Inchi Code 1S/C7H9FN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 , is an organic compound with potential implications in various fields of research and industry.

Synthesis Analysis

The synthesis of 1,2-diamines, such as 4-Fluoro-3-methylbenzene-1,2-diamine, can be achieved through a Rh (III)-catalyzed aziridination of alkenes with subsequent ring opening by primary or secondary amines . Iodine can also catalyze stereospecific 1,2-diaminations of unactivated alkenes .Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-methylbenzene-1,2-diamine is C7H9FN2 . Its molecular weight is 140.16 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-methylbenzene-1,2-diamine include a molecular weight of 140.16 g/mol. It should be stored in a dark place, in an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Fluoro-3-methylbenzene-1,2-diamine: is a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of fluorine and amine functionalities into complex molecules. This compound can be used to synthesize various pharmaceuticals, where the fluorine atom’s presence often increases metabolic stability and alters the biological activity of the molecules .

Pharmaceutical Research

In pharmaceutical research, 4-Fluoro-3-methylbenzene-1,2-diamine serves as a building block for the development of new drugs. It can be used to create compounds with potential therapeutic applications, such as antitumor agents, due to its ability to interact with biological targets through hydrogen bonding and aromatic interactions .

Agrochemical Production

This chemical is also used in the production of agrochemicals. Its derivatives can act as intermediates in the synthesis of herbicides and pesticides. The fluorine atom in particular is known for enhancing the activity and selectivity of agrochemical compounds .

Dye Manufacturing

In the dye industry, 4-Fluoro-3-methylbenzene-1,2-diamine is utilized to produce colorants and pigments. The amine groups can undergo diazotization reactions, which are fundamental in creating azo dyes, known for their vivid colors and stability .

Material Science

The compound finds applications in material science, particularly in the development of novel polymers and coatings. The presence of both amine and fluorine groups allows for cross-linking reactions that can enhance the material properties, such as thermal stability and chemical resistance .

Analytical Chemistry

Lastly, in analytical chemistry, 4-Fluoro-3-methylbenzene-1,2-diamine can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in the detection of specific analytes .

Safety and Hazards

Wirkmechanismus

Target of Action

As a benzene derivative, it may interact with various biological targets, including enzymes and receptors, depending on its specific chemical structure and functional groups .

Mode of Action

Benzene derivatives often undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . The presence of the fluorine and amine groups in 4-Fluoro-3-methylbenzene-1,2-diamine may influence the reactivity and selectivity of these reactions.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.35 , which may influence its distribution within the body.

Eigenschaften

IUPAC Name |

4-fluoro-3-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGAKWLMABPVAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622085 |

Source

|

| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylbenzene-1,2-diamine | |

CAS RN |

485832-95-9 |

Source

|

| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)